molecular formula C8H9ClN4O3 B1353674 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine CAS No. 54660-14-9

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Cat. No. B1353674
CAS RN: 54660-14-9
M. Wt: 244.63 g/mol
InChI Key: MIPDXPRZNICKKZ-UHFFFAOYSA-N
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Description

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a chemical compound with the formula C8H9ClN4O3 . It is used for research purposes . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular weight of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is 244.64 . The exact structure of this compound is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a reliable chemical database or use a molecular modeling software.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. The molecular weight of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is 244.64 . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.

Scientific Research Applications

Antitumor Agents

  • Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines, including 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, revealed significant inhibition of proliferation in L1210 and H.Ep.2 cells, indicating potential as antitumor agents. The antiproliferative activity suggests a short-lived mechanism of action, possibly through alkylation (Thompson et al., 1997).

Structure Analysis

  • Studies on the structure of 3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol and its isomers have been conducted to determine the position of the morpholine residue in these compounds. These analyses provide insights into the molecular structure and stability of such compounds (Gzella et al., 2000).

Anticancer Research

  • 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds, particularly in anticancer drug research. Various derivatives of this compound have shown potential biological activities, making it a significant subject in the study of small molecule inhibitors for cancer treatment (Wang et al., 2016).

Antibacterial Evaluation

  • The synthesis of thiazolo[4,5-d]pyrimidines, including morpholine substitutions, and their subsequent antibacterial evaluations highlight the potential of these compounds in developing new antibacterial agents (Rahimizadeh et al., 2011).

Interaction with DNA Repair Proteins

  • Research into 2-amino-6-aryloxy-5-nitropyrimidines with morpholino substituents aimed at inactivating the human DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT) showcases the compound's relevance in understanding DNA interactions and potential therapeutic applications (Lopez et al., 2011).

Synthesis and Antimicrobial Activity

  • The synthesis of compounds involving morpholine and their examination for antibacterial and antimycotic activities indicate the importance of these compounds in developing new antimicrobial agents (Galkina et al., 2017).

Crystal Structures and Spectroscopic Properties

  • The crystal structures of compounds like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine have been determined, providing insights into the molecular geometry and spectroscopic properties of these compounds (Aydinli et al., 2010).

Safety And Hazards

The safety information for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when using it.

properties

IUPAC Name

4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDXPRZNICKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428068
Record name 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

CAS RN

54660-14-9
Record name 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Liu, Q Mei, YX Zhang, P Bai, XH Guo - Chinese Chemical Letters, 2017 - Elsevier
A concise and efficient approach was developed for the synthesis of mono-substituted and di-substituted pyrimidines products via palladium-catalyzed amination of chloro-substituted 5-…
Number of citations: 7 www.sciencedirect.com
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com

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